p-Terphenyl-4-carboxylic acid
Overview
Description
p-Terphenyl-4-carboxylic acid: is an organic compound with the molecular formula C19H14O2 . It is a derivative of terphenyl, where a carboxylic acid group is attached to the para position of one of the phenyl rings. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is postulated to function as an acid-base catalyst in organic compound synthesis .
Mode of Action
The p-Terphenyl-4-carboxylic acid is believed to contribute to the formation of hydrogen bonds between molecules, allowing for precise control over compound reactivity . This interaction with its targets leads to changes in the reactivity of the compounds involved.
Biochemical Pathways
The specific biochemical pathways affected by This compound Its role as an acid-base catalyst suggests that it may influence a variety of biochemical reactions by facilitating the formation of hydrogen bonds .
Result of Action
The molecular and cellular effects of This compound’s Its role in facilitating hydrogen bond formation suggests that it may influence the structure and reactivity of other molecules .
Biochemical Analysis
Biochemical Properties
p-Terphenyl-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the formation of hydrogen bonds due to its carboxylic acid group. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an acid-base catalyst in organic synthesis, facilitating the formation of hydrogen bonds between molecules . These interactions are crucial for controlling the reactivity of compounds in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and act as a catalyst can alter the behavior of cells, potentially leading to changes in cellular activities and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is believed to function as an acid-base catalyst, contributing to the formation of hydrogen bonds between molecules . This interaction allows for precise control over compound reactivity, which can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity is crucial for determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biological activity and function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular activities and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize p-Terphenyl-4-carboxylic acid involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from bromobenzene and magnesium in dry ether. The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid group.
Friedel-Crafts Acylation: Another method involves Friedel-Crafts acylation of biphenyl with a suitable acyl chloride, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Terphenyl-4-carboxylic acid can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the carboxylic acid group directs incoming substituents to the ortho and para positions on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Oxidized derivatives such as carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated terphenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: p-Terphenyl-4-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals due to its stability and reactivity.
Biological Studies: It is used in studies involving protein-ligand interactions and enzyme inhibition.
Industry:
Material Science: this compound is used in the production of polymers and advanced materials.
Electronics: It is utilized in the fabrication of organic electronic devices due to its conductive properties.
Comparison with Similar Compounds
Biphenyl-4-carboxylic acid: Similar structure but with one less phenyl ring.
p-Terphenyl-4,4’'-dicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
4’-Methoxybiphenyl-4-carboxylic acid: Contains a methoxy group, altering its electronic properties.
Uniqueness: p-Terphenyl-4-carboxylic acid is unique due to its specific arrangement of phenyl rings and the presence of a single carboxylic acid group. This structure provides a balance of stability and reactivity, making it versatile for various applications in organic synthesis, catalysis, and material science.
Properties
IUPAC Name |
4-(4-phenylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(21)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHHREPACLZKDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433493 | |
Record name | p-Terphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-15-7 | |
Record name | p-Terphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Terphenyl-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does p-terphenyl-4-carboxylic acid interact with a silver surface, and what happens to its organization upon exposure to hydrogen sulfide (H2S)?
A1: this compound forms self-assembled monolayers (SAMs) on silver surfaces. [] This interaction likely occurs through the carboxylic acid group, which can bind to the silver. Upon exposure to H2S vapor, the organized monolayer undergoes a fascinating transformation. The H2S causes the this compound molecules within the monolayer to reorganize into nano-sized clusters. [] This suggests that the H2S disrupts the interaction between the carboxylic acid group and the silver surface, possibly by protonating the acid. Interestingly, when mixed with n-hexadecanoic acid in a monolayer, the two molecules separate into distinct phases upon exposure to H2S, highlighting the influence of molecular structure and intermolecular interactions on the reorganization process. []
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